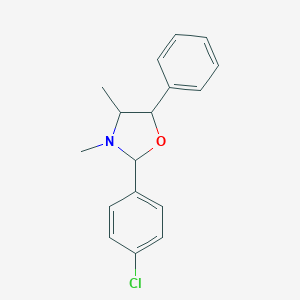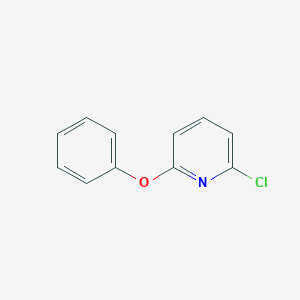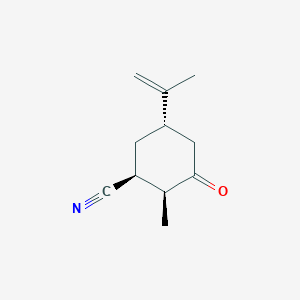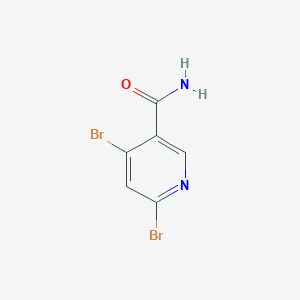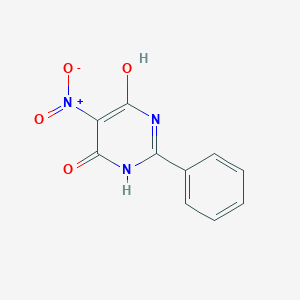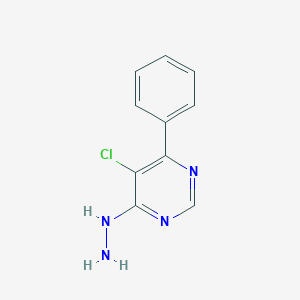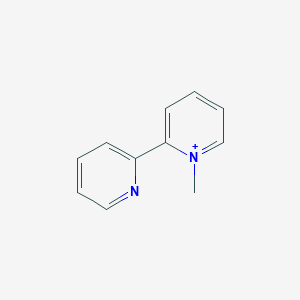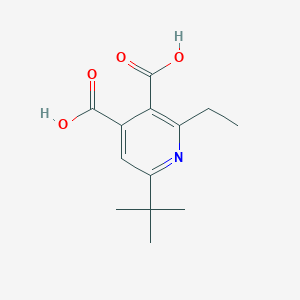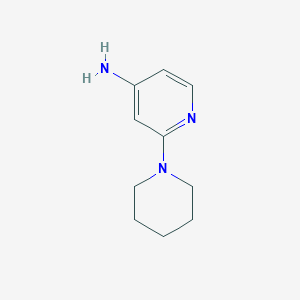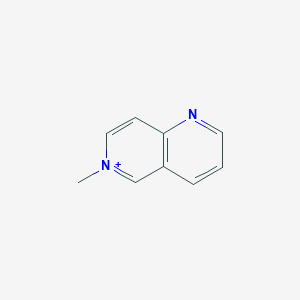
6-Methyl-1,6-naphthyridin-6-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,6-naphthyridin-6-ium is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C9H9N2 and a molecular weight of 145.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,6-naphthyridin-6-ium typically involves the reaction of ketones, malononitrile, and amines. One method involves grinding these reactants in a mortar at room temperature for 5–7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields (90–97%) . This solvent-free and catalyst-free method is considered environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and efficient synthetic routes are likely applied. This includes minimizing the use of toxic solvents and reagents, and optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,6-naphthyridin-6-ium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides.
Scientific Research Applications
6-Methyl-1,6-naphthyridin-6-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in diagnostics, agriculture, and photophysical applications.
Mechanism of Action
The mechanism of action of 6-Methyl-1,6-naphthyridin-6-ium involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is linked to its ability to interfere with DNA replication and repair mechanisms in cancer cells . The compound’s anti-HIV activity is associated with its inhibition of viral integrase, an enzyme crucial for the integration of viral DNA into the host genome .
Comparison with Similar Compounds
6-Methyl-1,6-naphthyridin-6-ium can be compared to other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,5-Naphthyridine: Used in the synthesis of metal complexes and exhibits various biological activities.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H9N2+ |
|---|---|
Molecular Weight |
145.18g/mol |
IUPAC Name |
6-methyl-1,6-naphthyridin-6-ium |
InChI |
InChI=1S/C9H9N2/c1-11-6-4-9-8(7-11)3-2-5-10-9/h2-7H,1H3/q+1 |
InChI Key |
SDJRJYIVLXYOAD-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C(C=C1)N=CC=C2 |
Canonical SMILES |
C[N+]1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


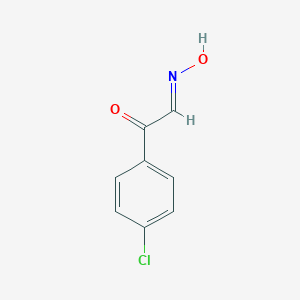

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)
